2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one
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Overview
Description
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one is a heterocyclic compound that belongs to the class of naphtho-oxazine derivatives. This compound is characterized by its unique structure, which includes a pyrrolidine ring fused to a naphtho-oxazine core. The presence of these fused rings imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions in the presence of a base, such as sodium methoxide (MeONa) in butanol (BuOH). The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process, leading to the formation of the naphtho-oxazine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphtho-oxazine derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, which may exhibit different chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphtho-oxazine core are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the nature of the substituent being introduced.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho-oxazine derivatives with higher oxidation states, while reduction may produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized naphtho-oxazine derivatives.
Scientific Research Applications
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, antiproliferative, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: In industrial applications, the compound is used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. Additionally, the compound may interact with signaling pathways involved in inflammation, thereby exhibiting anti-inflammatory properties.
Comparison with Similar Compounds
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar fused heterocyclic structure and exhibit a wide range of biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These compounds are known for their tyrosine kinase inhibitory activity and potential therapeutic applications.
Pyrimidino[4,5-d][1,3]oxazine derivatives: These compounds are synthesized from similar precursors and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it a valuable compound for various scientific research applications.
Biological Activity
2-(1-Pyrrolidinyl)-4H-naphtho(2,3-e)(1,3)oxazin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a naphthoxazine core with a pyrrolidine substituent. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 225.26 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not determined |
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress, potentially through the modulation of reactive oxygen species (ROS) levels.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antibacterial properties against various strains of bacteria, although specific mechanisms remain to be fully elucidated.
Pharmacological Effects
- Cognitive Enhancement : Some studies have indicated that this compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
Study 1: Neuroprotective Effects in Animal Models
A study investigated the neuroprotective effects of this compound in a rat model of neurodegeneration. The results demonstrated significant reductions in neuronal cell death and improvements in behavioral assessments compared to control groups.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, particularly against Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity Results
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Properties
CAS No. |
81784-29-4 |
---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylbenzo[g][1,3]benzoxazin-4-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-13-9-11-5-1-2-6-12(11)10-14(13)20-16(17-15)18-7-3-4-8-18/h1-2,5-6,9-10H,3-4,7-8H2 |
InChI Key |
INXXFBQUQYAYBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=O)C3=CC4=CC=CC=C4C=C3O2 |
Origin of Product |
United States |
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